molecular formula C9H8BrNO2 B11719370 Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate

Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate

Cat. No.: B11719370
M. Wt: 242.07 g/mol
InChI Key: PPIPYDGEMVKNGV-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-3-formylpyridine with methyl diethylphosphonoacetate under basic conditions. The reaction typically proceeds via a Horner-Wadsworth-Emmons (HWE) reaction, which is a type of olefination reaction used to form carbon-carbon double bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale HWE reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-bromopyridin-3-yl)prop-2-enoate is unique due to the presence of the bromine atom in the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 3-(2-bromopyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-8(12)5-4-7-3-2-6-11-9(7)10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIPYDGEMVKNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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